4-Ethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPXZIUQCXEVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451550 | |

| Record name | 4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30537-73-6 | |

| Record name | 4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethylpyrimidine basic properties and structure

An In-depth Technical Guide to 4-Ethylpyrimidine: Core Properties, Structure, and Synthetic Insights

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] This guide provides a detailed technical overview of this compound, a substituted pyrimidine with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this compound in public literature, this document synthesizes information from structurally analogous compounds and established principles of pyrimidine chemistry to offer a comprehensive profile. The insights provided are tailored for researchers, scientists, and professionals in drug development, focusing on the fundamental properties, structure, and synthetic strategies for this compound.

Part 1: Molecular Structure and Physicochemical Properties

IUPAC Name and Molecular Structure

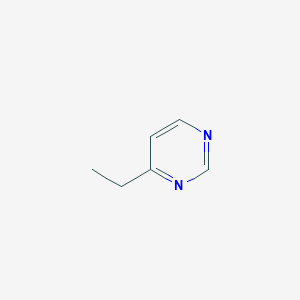

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its molecular structure consists of a pyrimidine ring substituted with an ethyl group at the 4-position.

The canonical SMILES representation is CCC1=NC=NC=C1.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for structurally related compounds such as 4-methylpyrimidine and 4-ethylpyridine.[4][5][6][7]

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on analogs like 4-methylpyrimidine.[4] |

| Boiling Point | ~150-170 °C | Extrapolated from 4-methylpyrimidine (141-142 °C) and 4-ethylpyridine (168 °C).[5][8] |

| Density | ~0.95-1.05 g/mL at 25 °C | Based on 4-methylpyrimidine (~1.031 g/mL) and 4-ethylpyridine (~0.942 g/mL).[5][8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, methanol).[6] Limited solubility in water. | Pyridine and pyrimidine analogs show some water solubility.[9][10] |

| pKa (of conjugate acid) | ~5.5 - 6.0 | Based on pyridine (5.25) and 4-methylpyridinium (5.98).[7] |

Part 2: Spectroscopic Profile

Predicted ¹H NMR Spectrum

-

Ethyl Group (CH₂): Quartet, ~2.8-3.0 ppm.

-

Ethyl Group (CH₃): Triplet, ~1.3-1.5 ppm.

-

Pyrimidine Ring (H2): Singlet or doublet, ~9.1-9.3 ppm.

-

Pyrimidine Ring (H5): Doublet, ~7.2-7.4 ppm.

-

Pyrimidine Ring (H6): Doublet, ~8.5-8.7 ppm.

Predicted ¹³C NMR Spectrum

-

Ethyl Group (CH₂): ~30-35 ppm.

-

Ethyl Group (CH₃): ~12-15 ppm.

-

Pyrimidine Ring (C2): ~158-160 ppm.

-

Pyrimidine Ring (C4): ~165-170 ppm.

-

Pyrimidine Ring (C5): ~120-125 ppm.

-

Pyrimidine Ring (C6): ~150-155 ppm.

Predicted Infrared (IR) Spectrum

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): ~2850-2970 cm⁻¹.

-

C=N and C=C stretching: ~1400-1600 cm⁻¹.

-

C-H bend (aromatic): ~700-900 cm⁻¹.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): m/z = 108.

-

Major Fragments: Loss of a methyl group (M-15, m/z = 93) and loss of an ethyl group (M-29, m/z = 79).

Part 3: Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of this compound can be approached through established methods for pyrimidine ring formation. The Pinner synthesis is a classic and versatile method.[16]

Proposed Pinner-type Synthesis:

Caption: Proposed synthesis of this compound via Pinner-type condensation.

Generalized Experimental Protocol (Pinner Synthesis Analogy):

-

Reaction Setup: To a solution of a suitable β-dicarbonyl equivalent (e.g., 1-ethoxy-1-penten-3-one) in an appropriate solvent like ethanol, add an equimolar amount of formamidine hydrochloride.

-

Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Chemical Reactivity

The pyrimidine ring is electron-deficient, which dictates its reactivity.

-

Nucleophilic Substitution: Positions 2, 4, and 6 of the pyrimidine ring are susceptible to nucleophilic attack, especially when a good leaving group is present. For instance, a chloro-substituted pyrimidine readily undergoes substitution reactions.[17]

-

Electrophilic Substitution: Electrophilic substitution is generally difficult on the pyrimidine ring due to its electron-deficient nature. If it occurs, it is most likely at the 5-position.

-

Reactivity of the Ethyl Group: The ethyl substituent can undergo reactions typical of alkyl groups on aromatic rings, such as free-radical halogenation at the benzylic-like position.

Part 4: Applications in Research and Drug Development

Role as a Synthetic Building Block

The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][2][18][19] this compound can serve as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. The ethyl group provides a lipophilic handle that can be important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling substituted pyrimidines and pyridines should be followed.[20][21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Fire Hazards: Many related compounds are flammable liquids. Keep away from heat, sparks, and open flames.[23]

References

- BenchChem. (n.d.). Navigating the Synthesis of 4-Ethyl-6-methylpyrimidine: A Comparative Guide to Synthetic Routes.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Ethylpyridine.

- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-4-methylpyrimidine.

- TCI Chemicals. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China.

- PubChem. (n.d.). 4-Ethylpyridine.

- PubChem. (n.d.). 4-Methylpyrimidine.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- CymitQuimica. (n.d.). CAS 536-75-4: 4-Ethylpyridine.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ETHYL 4-CHLORO-2-METHYLPYRIMIDINE-5-CARBOXYLATE.

- ChemicalBook. (2025). 4-Ethylpyridine.

- Sigma-Aldrich. (n.d.). 4-Methylpyrimidine.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.

- International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.

- ResearchGate. (n.d.). Mutual solubility data for 4-ethylpyridine (1) + water (2).

- Tikrit Journal of Pure Science. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine.

- PubChem. (2017). Spectral Information in PubChem.

- ChemicalBook. (n.d.). 4-Methylpyrimidine.

- NIST. (n.d.). Pyrimidine, 4-methyl-.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (n.d.). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.

- ResearchGate. (n.d.). Chemical structure of 4-methyl pyrimidine. (4MP).

- U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 4-methyl- - Substance Details.

- Chemsrc. (2025). CAS#:53554-29-3 | Ethyl 4-hydroxy-2-methylthio-5-pyrimidinecarboxylate.

- Wikipedia. (n.d.). 4-Methylpyridine.

- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methylpyrimidine CAS#: 3438-46-8 [m.chemicalbook.com]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Ethylpyridine | 536-75-4 [chemicalbook.com]

- 9. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrcs.org [ijrcs.org]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. benchchem.com [benchchem.com]

- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Synthesis of 4-Ethylpyrimidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic pathways to 4-ethylpyrimidine. Emphasizing mechanistic understanding and practical application, this document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, exhibiting properties that span antiviral, anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The strategic functionalization of the pyrimidine core, such as the introduction of an ethyl group at the C4 position, allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. This compound, therefore, represents a key building block for the synthesis of more complex, high-value molecules in drug discovery programs.

This guide focuses on the most direct and industrially scalable method for its synthesis: the Pinner pyrimidine synthesis, a classic and reliable condensation reaction.[6]

Core Synthesis Strategy: The Pinner Pyrimidine Synthesis

The Pinner synthesis is the most widely utilized and versatile method for constructing the pyrimidine ring from non-heterocyclic precursors.[7] It involves the condensation of a 1,3-bifunctional three-carbon fragment (such as a β-dicarbonyl compound) with a compound containing an N-C-N unit, most commonly an amidine.[6][8]

Mechanistic Rationale and Causality

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The choice of a strong base, typically a sodium alkoxide like sodium ethoxide, is critical. The base serves two primary functions: first, to deprotonate the 1,3-dicarbonyl compound, forming a highly nucleophilic enolate, and second, to neutralize the hydrochloride salt of the amidine, liberating the free amidine for reaction.

The general mechanism involves the following key transformations:

-

Enolate Formation: The base abstracts an acidic α-proton from the 1,3-dicarbonyl compound.

-

Nucleophilic Attack: The resulting enolate attacks one of the electrophilic carbon atoms of the protonated amidine.

-

Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the amidine onto the remaining carbonyl group forms a cyclic hemiaminal intermediate.

-

Dehydration & Aromatization: Subsequent elimination of two molecules of water results in the formation of the stable, aromatic pyrimidine ring.

The following diagram illustrates the generalized workflow of the Pinner synthesis.

Caption: Specific synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established Pinner-type syntheses, and designed for high yield and purity. [9] Materials:

-

1-Penten-3-one (1.0 equivalent)

-

Formamidine hydrochloride (1.05 equivalents)

-

Sodium metal (1.1 equivalents)

-

Anhydrous Ethanol (ACS grade, distilled)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide (Base): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol under a constant, gentle stream of nitrogen. The dissolution is exothermic; allow the reaction to proceed until all sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature. Expertise Note: The use of freshly prepared sodium ethoxide is paramount to ensure completely anhydrous conditions, preventing hydrolysis of intermediates and maximizing yield.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-penten-3-one (1.0 eq.) dropwise via syringe. Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the enolate intermediate.

-

Addition of Amidine: Add formamidine hydrochloride (1.05 eq.) to the reaction mixture in one portion. A slight excess of the amidine ensures the complete consumption of the limiting ketone.

-

Reflux and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Maintain a gentle reflux for 6-10 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 1-penten-3-one spot indicates reaction completion.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Trustworthiness Note: This step quenches any unreacted base and protonates the pyrimidine product, facilitating its extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a pale yellow oil or solid, should be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the described synthesis, extrapolated from analogous Pinner-type reactions. [9]

| Parameter | Value / Condition | Rationale & Field Insights |

|---|---|---|

| Starting Materials | 1-Penten-3-one, Formamidine HCl | Commercially available and provides the correct fragments for the target molecule. |

| Base | Sodium Ethoxide | A strong, non-nucleophilic base ideal for enolate formation in an ethanol solvent system. |

| Solvent | Anhydrous Ethanol | The solvent for the base and reaction medium; must be anhydrous to prevent side reactions. |

| Reaction Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |

| Reaction Time | 6 - 10 hours | Typical duration for Pinner condensations to proceed to completion. Monitored by TLC. |

| Anticipated Yield | 65 - 80% | Reflects typical yields for Pinner syntheses with α,β-unsaturated ketones. |

| Purity | >98% after purification | Achievable with standard purification techniques like vacuum distillation or chromatography. |

Conclusion

The Pinner condensation of 1-penten-3-one with formamidine represents the most authoritative and efficient pathway for the synthesis of this compound. This method is underpinned by a well-understood reaction mechanism and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The provided protocol, grounded in established chemical principles, offers a reliable and reproducible blueprint for obtaining this valuable heterocyclic building block in high yield and purity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Asolkar, T., et al. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

- Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 225-234.

-

Gommaa, A. M. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(8), 9010-9021. Retrieved from [Link]

-

Lelono, R., & Tachibana, S. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M947. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Cativiela, C., & Ordóñez, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 143. Retrieved from [Link]

-

Kempe, K., & Antonchick, A. P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1544-1549. Retrieved from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. bu.edu.eg [bu.edu.eg]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Ethylpyrimidine: An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical and materials science, pyrimidine derivatives represent a cornerstone of molecular design. Their presence in nucleic acids and a vast array of biologically active compounds necessitates robust analytical methodologies for their structural elucidation and characterization.[1] This guide provides a comprehensive technical overview of the spectroscopic techniques employed in the structural analysis of 4-Ethylpyrimidine, a representative member of this important class of heterocyclic compounds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explored in detail, providing researchers, scientists, and drug development professionals with a thorough understanding of how these techniques converge to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the nature of the ethyl group.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol

¹H NMR spectroscopy allows us to probe the environment of the hydrogen atoms (protons) in the this compound molecule. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic protons and the ethyl group. A standard single-pulse experiment is usually sufficient for a molecule of this complexity. The number of scans is averaged to improve the signal-to-noise ratio, ensuring that even signals from a small number of protons are clearly visible.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it should dissolve the sample well and its residual peaks should not overlap with the analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data and Interpretation

Disclaimer: The following predicted data is based on the analysis of a close structural analogue, 4-ethyl-5-methylpyrimidine, and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.1 | s | - | 1H |

| H-6 | ~8.6 | d | ~5.0 | 1H |

| H-5 | ~7.4 | d | ~5.0 | 1H |

| -CH₂- (Ethyl) | ~2.8 | q | ~7.6 | 2H |

| -CH₃ (Ethyl) | ~1.3 | t | ~7.6 | 3H |

In-Depth Analysis:

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyrimidine ring are expected to appear in the downfield region (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. H-2 is the most deshielded proton as it is situated between two nitrogen atoms, and thus it is predicted to be a singlet around 9.1 ppm. H-6, being adjacent to a nitrogen atom, will be more deshielded than H-5 and is expected to appear as a doublet around 8.6 ppm due to coupling with H-5. H-5 will also be a doublet at a slightly more upfield position, around 7.4 ppm, with the same coupling constant as H-6.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing pyrimidine ring, causing them to be deshielded and appear as a quartet around 2.8 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and are therefore more shielded, appearing as a triplet around 1.3 ppm. The triplet pattern is due to coupling with the two adjacent methylene protons. The integration values of 2H and 3H for the methylene and methyl groups, respectively, confirm the presence of an ethyl group.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), a larger number of scans is required to obtain a good signal-to-noise ratio. A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This simplification greatly aids in the interpretation of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction as in ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data and Interpretation

Disclaimer: The following predicted data is based on the analysis of a close structural analogue, 4-ethyl-5-methylpyrimidine, and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~165 |

| C-6 | ~157 |

| C-5 | ~120 |

| -CH₂- (Ethyl) | ~30 |

| -CH₃ (Ethyl) | ~13 |

In-Depth Analysis:

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbons of the pyrimidine ring are all sp² hybridized and appear in the downfield region of the spectrum. C-2, C-4, and C-6 are directly bonded to electronegative nitrogen atoms, which causes them to be significantly deshielded, with predicted chemical shifts in the range of 157-165 ppm. C-4, being the point of attachment for the ethyl group, is expected to be the most downfield. C-5 is the only carbon in the ring bonded only to other carbon atoms and a hydrogen, making it the most shielded of the ring carbons, with a predicted chemical shift around 120 ppm.

-

Ethyl Group Carbons (-CH₂- and -CH₃): The carbons of the ethyl group are sp³ hybridized and appear in the upfield region. The methylene carbon (-CH₂-) is attached to the pyrimidine ring and is therefore more deshielded, with a predicted chemical shift around 30 ppm. The methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing at approximately 13 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. For this compound, which is a liquid at room temperature, the simplest and most common sampling technique is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). This method is quick, requires minimal sample, and avoids interference from solvents.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: Place one drop of neat this compound onto a clean, dry salt plate (NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Place the sample assembly in the spectrometer's sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2980-2850 | C-H stretching | Aliphatic C-H |

| ~1600-1550 | C=N and C=C stretching | Pyrimidine ring |

| ~1470-1450 | C-H bending | -CH₂- (scissoring) |

| ~1380 | C-H bending | -CH₃ (symmetric) |

| ~1000-650 | C-H out-of-plane bending | Aromatic C-H |

In-Depth Analysis:

-

C-H Stretching Vibrations: The spectrum will show distinct C-H stretching absorptions. The bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic pyrimidine ring. The absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic ethyl group.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp bands in the 1600-1550 cm⁻¹ region. These are characteristic of aromatic heterocyclic systems.

-

Aliphatic C-H Bending Vibrations: The bending (deformation) vibrations of the ethyl group's C-H bonds will appear in the fingerprint region. A band around 1470-1450 cm⁻¹ can be attributed to the scissoring motion of the -CH₂- group, while a band near 1380 cm⁻¹ corresponds to the symmetric bending of the -CH₃ group.

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 1000-650 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the pyrimidine ring. The exact positions of these bands are sensitive to the substitution pattern of the ring.

Mass Spectrometry (MS)

Expertise & Experience: The "Why" Behind the Protocol

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of a small organic molecule like this compound, Electron Ionization (EI) is a common and effective ionization method. EI is a "hard" ionization technique that imparts a significant amount of energy to the molecule, causing it to fragment in a predictable and reproducible manner. This fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. The molecular ion peak (M⁺) gives the molecular weight of the compound, and the fragmentation pattern provides clues about its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Predicted Mass Spectrum Data and Interpretation

Molecular Formula: C₆H₈N₂ Molecular Weight: 108.14 g/mol

| m/z | Proposed Fragment | Interpretation |

| 108 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound. |

| 93 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage). This is a common fragmentation pathway for alkyl-substituted aromatic compounds. |

| 81 | [M - C₂H₃]⁺ | Loss of a vinyl radical. |

| 80 | [M - C₂H₄]⁺ | Loss of ethylene via a McLafferty-type rearrangement or other rearrangement. |

| 53 | [C₃H₃N]⁺ | Fragmentation of the pyrimidine ring. |

In-Depth Analysis:

-

Molecular Ion (M⁺): The presence of a peak at m/z 108 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Major Fragmentation Pathways: The most significant fragmentation is expected to be the loss of a methyl radical (CH₃•) from the ethyl group via β-cleavage, resulting in a stable benzylic-type cation at m/z 93. This is often a prominent peak in the mass spectra of alkyl-substituted aromatic compounds. Another likely fragmentation is the loss of ethylene (C₂H₄) through a rearrangement process, leading to a peak at m/z 80. Further fragmentation of the pyrimidine ring itself would lead to smaller charged fragments, such as the one observed at m/z 53.

Visualizations

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity and chemical environment of each carbon and hydrogen atom. IR spectroscopy confirms the presence of the key functional groups, namely the aromatic pyrimidine ring and the aliphatic ethyl substituent. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the overall structure. Together, these methods form a robust analytical workflow that is fundamental in modern chemical research and drug development.

References

- Supporting Information for a relevant chemical synthesis paper providing spectral data for 4-ethyl-5-methylpyrimidine.

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

4-Ethylpyrimidine solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 4-Ethylpyrimidine

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted derivative of the heterocyclic aromatic compound pyrimidine, represents a core structural motif in numerous molecules of biological and pharmaceutical significance. Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a wide array of natural products and synthetic drugs, exhibiting activities such as antibacterial, antitumor, and anti-inflammatory properties[1]. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that govern its behavior in various applications, from drug delivery systems to materials science. An in-depth understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the efficacy, safety, and shelf-life of products containing this moiety.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It delves into the theoretical and practical aspects of these properties, offering field-proven insights and detailed experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Part 1: Solubility of this compound

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a crucial determinant of a compound's bioavailability and its suitability for various formulation strategies. The solubility of this compound is influenced by its molecular structure, which features a moderately polar pyrimidine ring and a nonpolar ethyl group.

General Solubility Profile

Based on its structure, this compound is expected to be soluble in many common organic solvents and to have limited solubility in water[2]. The presence of the ethyl group increases its lipophilicity compared to the parent pyrimidine molecule. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an illustrative summary of the expected solubility in a range of common laboratory solvents, based on the behavior of similar heterocyclic compounds like 4-ethylpyridine and other pyrimidine derivatives. It is important to note that these values are estimates and experimental determination is necessary for precise measurements.

| Solvent | Formula | Polarity (Dielectric Constant) | Expected Solubility of this compound |

| Water | H₂O | 80.1 | Slightly Soluble / Limited[2] |

| Ethanol | C₂H₅OH | 24.5 | Soluble |

| Methanol | CH₃OH | 32.7 | Soluble |

| Acetone | C₃H₆O | 20.7 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble |

| Toluene | C₇H₈ | 2.4 | Soluble |

| Hexane | C₆H₁₄ | 1.9 | Sparingly Soluble |

Note: This table is for illustrative purposes. Actual solubility should be determined experimentally.

The solubility of pyrimidine derivatives generally increases with temperature[1][3]. The pH of aqueous solutions will also significantly impact the solubility of this compound. The nitrogen atoms in the pyrimidine ring have basic properties, and in acidic conditions, they can become protonated, forming a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted protocol for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid powder)

-

Test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached[4].

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid[4].

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution as necessary to fall within the concentration range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve[4].

-

-

Calculation: Calculate the solubility of this compound in the test solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability of this compound

The chemical stability of a compound is its ability to resist chemical change or decomposition. Stability testing is a critical component of drug development and is essential for determining proper storage conditions, shelf life, and potential degradation pathways[5][6].

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than standard storage conditions[7][8]. The primary goals of these studies are to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Establish the intrinsic stability of the molecule[9].

-

Develop and validate stability-indicating analytical methods[10].

The International Council for Harmonisation (ICH) provides guidelines for stability testing, which include stress testing under various conditions[7][11].

Potential Degradation Pathways

The pyrimidine ring is generally stable, but it can undergo degradation under harsh conditions. Potential degradation pathways for this compound include:

-

Hydrolysis: Under strong acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage.

-

Oxidation: The pyrimidine ring and the ethyl side chain can be targets for oxidation. Common oxidizing agents like hydrogen peroxide are used in forced degradation studies to simulate oxidative stress[7].

-

Photodegradation: Exposure to UV or fluorescent light can induce photolytic reactions, especially in compounds with aromatic systems. Photostability testing is a key part of stability assessment[7].

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ema.europa.eu [ema.europa.eu]

Unlocking the Therapeutic Potential of 4-Ethylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its inherent biocompatibility and potential for molecular recognition within biological systems. Among the vast chemical space of pyrimidine derivatives, those bearing an ethyl group at the 4-position are emerging as a promising class of compounds with a diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of 4-ethylpyrimidine derivatives, focusing on their potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this intriguing chemical space.

Anticancer Activities: Targeting the Engines of Malignancy

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Pyrimidine derivatives have historically played a significant role in cancer chemotherapy, and emerging evidence suggests that this compound analogs may offer new avenues for therapeutic intervention.[1][2]

Mechanistic Insights: Disrupting Cancer Cell Proliferation

While the precise mechanisms of action for many this compound derivatives are still under investigation, several studies on related pyrimidine compounds point towards key cellular processes that are likely targeted. These include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the disruption of topoisomerase enzymes, which are essential for DNA replication and repair.[3][4] For instance, certain pyrimidine derivatives have been shown to act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in cancer therapy.[5][6][7][8][9]

Synthesis and In Vitro Evaluation of Anticancer Activity

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A general synthetic approach is outlined below.

Diagram 1: General Synthetic Route for 4-Ethyl-6-arylpyrimidine Derivatives

Caption: A generalized Claisen-Schmidt condensation followed by cyclization to yield 4-ethyl-6-aryl-pyrimidin-2-amine scaffolds.

The synthesized compounds are then subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| 4EP-01 | 2-amino-6-(4-chlorophenyl) | MCF-7 (Breast) | 8.5 |

| 4EP-02 | 2-amino-6-(4-methoxyphenyl) | A549 (Lung) | 12.3 |

| 4EP-03 | 2-amino-6-(3,4-dimethoxyphenyl) | HCT116 (Colon) | 5.2 |

| Doxorubicin | (Reference Drug) | Various | <1 |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][11]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10][11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 2: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine derivatives have shown considerable promise as antibacterial and antifungal agents.[12][13][14]

Targeting Essential Bacterial and Fungal Pathways

The structural similarity of pyrimidines to nucleic acid bases allows them to interfere with essential microbial processes. Potential mechanisms of action include the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, and the disruption of fungal cell wall synthesis.[15][16]

Synthesis and Antimicrobial Screening

The synthesis of this compound derivatives for antimicrobial testing often follows similar synthetic strategies as for anticancer agents, with modifications to introduce functionalities known to enhance antimicrobial activity.

Diagram 3: General Synthetic Route for Antimicrobial this compound Derivatives

Caption: A synthetic pathway to 4-ethyl-6-aryl-2-thioxopyrimidine derivatives for antimicrobial evaluation.

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |

| 4EP-A1 | 2-thioxo-6-(4-fluorophenyl) | Staphylococcus aureus | 16 |

| 4EP-A2 | 2-thioxo-6-(2,4-dichlorophenyl) | Escherichia coli | 32 |

| 4EP-A3 | 2-thioxo-6-(4-nitrophenyl) | Candida albicans | 8 |

| Ciprofloxacin | (Reference Drug) | S. aureus, E. coli | <2 |

| Fluconazole | (Reference Drug) | C. albicans | <4 |

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Resazurin or other viability indicator (optional)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth in the 96-well plates.[17]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).[17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Diagram 4: Broth Microdilution Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[6][18]

Mechanism of Action: Targeting COX Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] Some pyrimidine derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of the enzyme, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors.[19]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| 4EP-I1 | 10 | 45 |

| 4EP-I2 | 10 | 58 |

| 4EP-I3 | 10 | 35 |

| Indomethacin | 10 | 65 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound derivatives (formulated in a suitable vehicle)

-

Plethysmometer

-

Indomethacin (reference drug)

Procedure:

-

Animal Grouping: Divide the rats into groups: vehicle control, reference drug, and test compound groups.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before carrageenan injection.[20]

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[20]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Diagram 5: Carrageenan-Induced Paw Edema Workflow

Caption: A simplified workflow for the carrageenan-induced paw edema assay.

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Recent studies have highlighted the potential of certain this compound derivatives in the context of neuroprotection. One notable example is 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidin-1-yl}benzsulfamide, which has been shown to restore the activity of brain cells in an experimental model of chronic traumatic encephalopathy by preserving mitochondrial function. This finding opens up exciting possibilities for the development of novel therapies for neurodegenerative diseases and traumatic brain injury.[7]

Mechanism of Action: Preserving Mitochondrial Integrity

The neuroprotective effects of the aforementioned compound are attributed to its ability to maintain mitochondrial function. Mitochondria are the powerhouses of the cell, and their dysfunction is a key factor in the pathogenesis of many neurological disorders. By preserving mitochondrial integrity, these compounds may help to protect neurons from damage and promote their survival.

The exploration of this compound derivatives as neuroprotective agents is still in its early stages, but the initial findings are highly encouraging. Further research is warranted to elucidate the structure-activity relationships and to identify more potent and selective compounds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by this class of compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their potential to address a wide range of unmet medical needs.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a broader range of this compound derivatives with diverse substitution patterns to explore the structure-activity relationships for each biological target.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies outlined in this technical guide, researchers and drug development professionals can effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.

References

-

Aboul-Enein, H. Y., & El-Rashedy, A. A. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Chemical and Pharmaceutical Bulletin, 66(10), 973-983. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2017). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic & Medicinal Chemistry, 25(14), 3699-3711. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2011). Synthesis, antitumor and antimicrobial testing of some new thiopyrimidine analogues. European Journal of Medicinal Chemistry, 46(9), 3846-3852. [Link]

-

Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

-

Janicka-Kłos, A., Płazińska, A., Płaziński, W., & Drzazga, Z. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

-

Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2017). Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1435-1441. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

-

Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. [Link]

-

Ali, M. A., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(58), 35249-35265. [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2017). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. Indo American Journal of Pharmaceutical Sciences, 4(10), 3824-3832. [Link]

-

Asif, M. (2014). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 4(106), 61463-61495. [Link]

-

Pozdnyakov, D. I., Miroshnichenko, K. A., Voronkov, A. V., & Kovaleva, T. G. (2019). The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina, 55(7), 386. [Link]

-

S, S., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 536-555. [Link]

-

Miroshnichenko, K. A., Pozdnyakov, D. I., Voronkov, A. V., & Ozerov, A. A. (2021). [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 121(8), 69-74. [Link]

-

Onipko, O. V., Stoianova, V., Buravov, O. V., Chebanov, V. A., Kyrychenko, A., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6296. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica, 8(19), 346-353. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

-

Lee, H., Lee, J. H., & Park, H. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 17(13), 3642-3646. [Link]

-

Aboulmaged, A. S., El-Subbagh, H. I., & El-Gazzar, A. R. B. A. (2020). New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. Bioorganic Chemistry, 103, 104134. [Link]

-

Khunger, A., Kumar, R., & Singh, P. (2024). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 145, 108839. [Link]

-

Asif, M. (2023). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. ResearchGate. [Link]

-

Castelli, R., Cincinelli, R., & Varchi, G. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. [Link]

-

Verbitsky, E. V., Matern, A. I., & Charushin, V. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2893-2897. [Link]

-

Bailly, C. (2012). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Cancers, 4(1), 329-353. [Link]

-

Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(22), 7955. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4737. [Link]

-

S, S., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

-

Janicka-Kłos, A., Płazińska, A., Płaziński, W., & Drzazga, Z. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Liu, X., Wang, Y., & Liu, X. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

-

Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Chen, J., Li, Y., & Wang, B. (2021). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 26(21), 6469. [Link]

-

Janicka-Kłos, A., Płazińska, A., Płaziński, W., & Drzazga, Z. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Xiang, H., Wang, Y., & Liu, X. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 647-652. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1045-1063. [Link]

-

Al-Abdullah, E. S., Al-Harbi, N. O., & El-Brollosy, N. R. (2020). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 32(1), 848-855. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2012). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Journal of the Korean Chemical Society, 56(4), 468-473. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 643. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(43), 28243-28264. [Link]

-

Wang, Y., Liu, X., & Wang, B. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3548-3563. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2019). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances, 9(27), 15286-15306. [Link]

-

Singh, A., & Singh, P. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Medicinal Chemistry, 9(13), 1545-1566. [Link]

Sources

- 1. Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antitumor and antimicrobial testing of some new thiopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

4-Ethylpyrimidine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] This technical guide focuses on 4-ethylpyrimidine, a valuable yet under-documented derivative, and its role as a versatile building block in organic synthesis. While direct literature on this compound is limited, this document extrapolates from the well-established chemistry of analogous pyrimidines to provide a comprehensive resource. We will delve into its physicochemical properties, plausible and efficient synthetic routes, predictable reactivity, and its potential applications in medicinal chemistry and materials science. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in the realm of life sciences. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the structure and function of DNA and RNA.[2] Beyond its biological ubiquity, the pyrimidine moiety is a recurring motif in a vast number of synthetic compounds with diverse therapeutic applications, ranging from anticancer and antiviral agents to cardiovascular and central nervous system drugs.[3][4]

The unique electronic nature of the pyrimidine ring, characterized by two nitrogen atoms at the 1 and 3 positions, renders it π-deficient. This property governs its reactivity, making it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution.[2][5] This predictable reactivity, coupled with the vast possibilities for substitution on the carbon atoms of the ring, makes pyrimidine derivatives highly sought-after building blocks in the design and synthesis of novel molecules with tailored properties.

Physicochemical Properties of this compound

| Property | Predicted Value for this compound | Rationale / Comparison with 4-Methylpyrimidine |

| Molecular Formula | C₆H₈N₂ | Addition of a CH₂ group to 4-methylpyrimidine (C₅H₆N₂) |

| Molecular Weight | 108.14 g/mol | Calculated based on the molecular formula |

| Appearance | Colorless to pale yellow liquid | Similar to 4-methylpyrimidine |

| Boiling Point | ~160-165 °C | Expected to be higher than 4-methylpyrimidine (141-142 °C) due to increased van der Waals forces[6] |

| Density | ~1.0 g/mL | Slightly lower than or similar to 4-methylpyrimidine (1.031 g/mL at 25 °C) |

| Solubility | Soluble in water and common organic solvents | Similar to other small alkyl-substituted pyridines and pyrimidines |

| pKa | ~1.3 | Expected to be similar to pyrimidine itself, as the alkyl group has a minor electronic effect on the basicity of the ring nitrogens[8] |

Synthetic Routes to this compound

The construction of the pyrimidine ring is a well-established area of organic synthesis. The most classical and versatile approach is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[9][10] This methodology offers a straightforward and efficient route to a wide variety of substituted pyrimidines.

The Pinner Synthesis: A Reliable Pathway

A plausible and efficient synthesis of this compound can be achieved through the condensation of an appropriate β-diketone with formamidine. The choice of the β-diketone determines the substitution pattern of the resulting pyrimidine.

Proposed Synthetic Pathway:

Caption: Pinner synthesis of this compound.

Detailed Experimental Protocol:

Reaction: Condensation of Hexane-2,4-dione with Formamidine Acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,4-dione (1 equivalent) and formamidine acetate (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst: Add a catalytic amount of a base, such as sodium ethoxide or sodium methoxide (0.1 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-